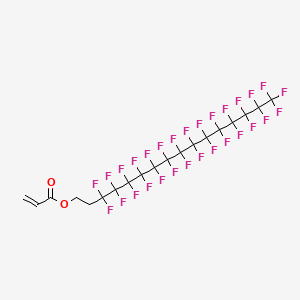
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene is a chemical compound with a unique structure characterized by a cyclobutene ring substituted with three methyl groups and one methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-4-methylidenecyclobut-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2,3-trimethylcyclobutene with a strong base to induce dehydrohalogenation, forming the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its saturated analog.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutene reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,2,3-Trimethyl-4-methylidenecyclobut-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclobutene: A simpler analog with a cyclobutene ring and no substituents.
1,2-Dimethylcyclobutene: A related compound with two methyl groups on the cyclobutene ring.
1,2,3,4-Tetramethylcyclobutene: A compound with four methyl groups on the cyclobutene ring.
Uniqueness
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene is unique due to the presence of both methyl and methylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of substituents on cyclobutene chemistry and for exploring new applications in various fields.
特性
CAS番号 |
35418-79-2 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
1,2,3-trimethyl-4-methylidenecyclobutene |
InChI |
InChI=1S/C8H12/c1-5-6(2)8(4)7(5)3/h6H,1H2,2-4H3 |
InChIキー |
UIUQMFWWACHPSG-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(C1=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


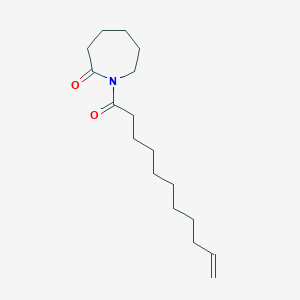
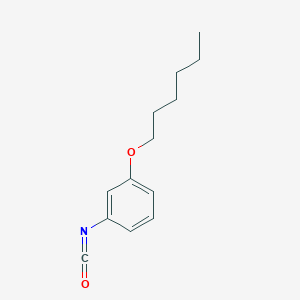
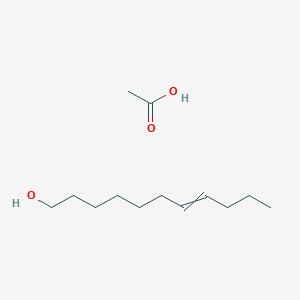
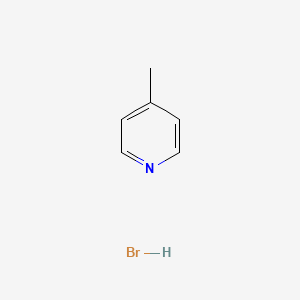
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
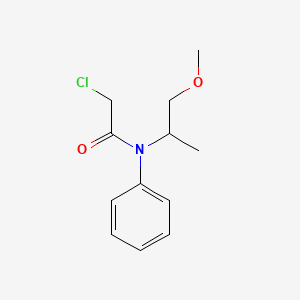
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
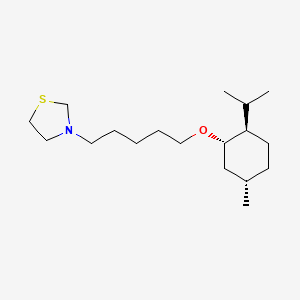
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
